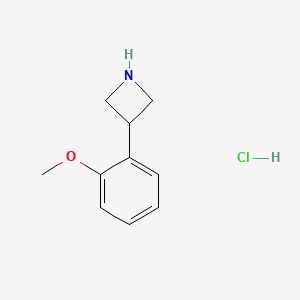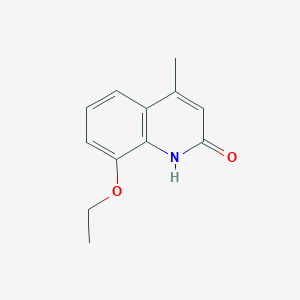
Phenyl pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl pyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. The phenyl group attached to the pyrimidine ring enhances its chemical properties and potential applications. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenyl pyrimidine-5-carboxylate typically involves the condensation of a phenyl-substituted aldehyde with a pyrimidine derivative. One common method is the reaction of phenylacetic acid with urea and an appropriate aldehyde under acidic conditions to form the pyrimidine ring. The carboxylate group is then introduced through esterification reactions.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can facilitate the formation of the pyrimidine ring and subsequent functionalization steps. High-pressure and high-temperature conditions are sometimes used to drive the reactions to completion.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl pyrimidine-5-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenyl pyrimidine-5-carboxylic acid.
Reduction: Phenyl pyrimidine-5-methanol or phenyl pyrimidine-5-aldehyde.
Substitution: Various phenyl-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Phenyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has shown that derivatives of this compound exhibit antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of phenyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing disease progression.
Comparaison Avec Des Composés Similaires
Phenyl pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Phenyl pyrimidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
Phenyl pyrimidine-6-carboxylate: Carboxylate group at the 6-position.
Phenyl pyrimidine-2-carboxylate: Carboxylate group at the 2-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylate group can affect the compound’s ability to interact with biological targets, making it a valuable compound for drug development and other applications.
Propriétés
Formule moléculaire |
C11H8N2O2 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
phenyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c14-11(9-6-12-8-13-7-9)15-10-4-2-1-3-5-10/h1-8H |
Clé InChI |
OPJANOMIJPXUHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


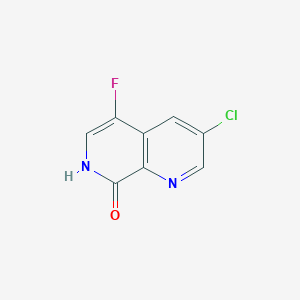
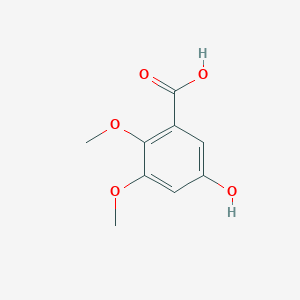

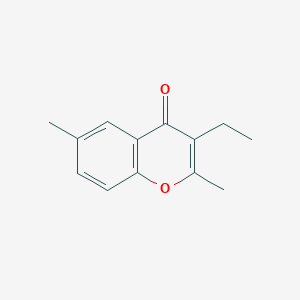
![1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11898771.png)




